Methyl 2-(4-hydroxypiperidin-1-yl)nicotinate hydrochloride

Salt form selection Aqueous solubility Medicinal chemistry

Methyl 2-(4-hydroxypiperidin-1-yl)nicotinate hydrochloride (CAS 1185318-75-5) is a synthetic small molecule belonging to the nicotinic acid ester–piperidine conjugate class, with the molecular formula C₁₂H₁₇ClN₂O₃ and molecular weight 272.73 g/mol. The compound features a methyl nicotinate core linked at the 2-position to a 4-hydroxypiperidine ring, supplied as the hydrochloride salt.

Molecular Formula C12H17ClN2O3
Molecular Weight 272.73 g/mol
CAS No. 1185318-75-5
Cat. No. B1500864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-hydroxypiperidin-1-yl)nicotinate hydrochloride
CAS1185318-75-5
Molecular FormulaC12H17ClN2O3
Molecular Weight272.73 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=CC=C1)N2CCC(CC2)O.Cl
InChIInChI=1S/C12H16N2O3.ClH/c1-17-12(16)10-3-2-6-13-11(10)14-7-4-9(15)5-8-14;/h2-3,6,9,15H,4-5,7-8H2,1H3;1H
InChIKeyRSGZAYMUKNJJSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-hydroxypiperidin-1-yl)nicotinate hydrochloride (CAS 1185318-75-5): Core Identity and Structural Class Positioning


Methyl 2-(4-hydroxypiperidin-1-yl)nicotinate hydrochloride (CAS 1185318-75-5) is a synthetic small molecule belonging to the nicotinic acid ester–piperidine conjugate class, with the molecular formula C₁₂H₁₇ClN₂O₃ and molecular weight 272.73 g/mol . The compound features a methyl nicotinate core linked at the 2-position to a 4-hydroxypiperidine ring, supplied as the hydrochloride salt. It is stocked by multiple independent chemical suppliers at ≥95% purity for research use . The 4-hydroxypiperidine scaffold is a recognized pharmacophoric element in muscarinic acetylcholine receptor (mAChR) modulator programs, including M₄-positive allosteric modulator (PAM) chemotypes described in Merck Sharp & Dohme patent filings [1]. However, users should note that published, peer-reviewed biological activity data for this specific CAS number remain extremely limited as of the literature cut-off date. The compound is therefore positioned primarily as a synthetic intermediate and a probe candidate for medicinal chemistry optimization efforts rather than a validated pharmacological tool with extensive characterization.

Why In-Class Substitution of Methyl 2-(4-hydroxypiperidin-1-yl)nicotinate hydrochloride Is Not Straightforward


The methyl nicotinate–4-hydroxypiperidine conjugate occupies a narrow structural niche where small perturbations in the substitution pattern, salt form, and ester status produce meaningful differences in physicochemical properties relevant to both synthetic utility and biological profiling. Replacing the hydrochloride salt (MW 272.73) with the 4-amino free-base analog (CAS 1185536-69-9, MW 235.29) alters the hydrogen-bond donor/acceptor profile, aqueous solubility, and handling characteristics . Substituting the methyl ester with the free carboxylic acid (CAS 1019323-21-7, MW 222.24) shifts LogP and membrane permeability, which is critical when the compound is employed as a prodrug precursor or CNS-penetrant probe . Furthermore, the 4-hydroxy substituent provides a distinct synthetic handle for O-alkylation, acylation, or mesylation that is absent in 4-unsubstituted piperidine-nicotinate analogs [1]. These differences mean that procurement specifications—salt identity, ester status, and ring substitution—must be precisely matched to the intended experimental design; casual interchange risks irreproducible solubility, reactivity, or biological readout.

Quantitative Differentiation Evidence for Methyl 2-(4-hydroxypiperidin-1-yl)nicotinate hydrochloride


Hydrochloride Salt vs. Free-Base Amino Analog: Molecular Weight and Aqueous Solubility Differentiation

The target compound is supplied as the hydrochloride salt (MW 272.73 g/mol, C₁₂H₁₇ClN₂O₃), whereas the closest commercially available structural analog—methyl 2-(4-aminopiperidin-1-yl)nicotinate (CAS 1185536-69-9)—is a free base (MW 235.29 g/mol, C₁₂H₁₇N₃O₂) . Salt formation with HCl increases the molecular weight by approximately 15.9% and introduces a chloride counterion. In piperidine-containing scaffolds, hydrochloride salt formation typically enhances aqueous solubility by 1–3 orders of magnitude relative to the free-base form through improved crystal lattice disruption and ionization at physiologically relevant pH [1]. The target compound's computed LogP of 1.25 and TPSA of 62.66 Ų further contextualize its expected aqueous/organic partitioning behavior.

Salt form selection Aqueous solubility Medicinal chemistry Pre-formulation

Methyl Ester vs. Free Carboxylic Acid Analog: Lipophilicity and CNS-Penetrance-Relevant Physicochemical Profile

The target compound bears a methyl ester at the nicotinate 3-carboxyl position, whereas the free acid analog—2-(4-hydroxypiperidin-1-yl)nicotinic acid (CAS 1019323-21-7, MW 222.24 g/mol)—carries a carboxylic acid group . Methyl esterification masks the ionizable carboxylate, increasing the computed LogP from an estimated <0 (free acid, predicted by the presence of COOH) to 1.25 for the target compound . This LogP shift places the compound within the favorable range for passive blood–brain barrier penetration (typically LogP 1–4 for CNS agents), whereas the free acid is expected to exhibit limited CNS exposure due to poor membrane permeability [1]. The methyl ester can also serve as a prodrug moiety, undergoing enzymatic hydrolysis in vivo to release the active free acid if desired.

CNS drug design Membrane permeability Prodrug strategy LogP optimization

4-Hydroxy Substituent as a Synthetic Diversification Handle vs. 4-Unsubstituted Piperidine Analogs

The 4-hydroxy group on the piperidine ring of the target compound provides a nucleophilic site amenable to O-alkylation (ether formation), O-acylation (ester formation), mesylation/tosylation (for subsequent nucleophilic displacement), and oxidation to the ketone. In contrast, the 4-unsubstituted piperidine-nicotinate analogs (e.g., methyl 2-(piperidin-1-yl)nicotinate or methyl 2-methyl-6-(piperidin-1-yl)nicotinate, CAS 1097827-25-2 ) lack this functional handle, limiting late-stage diversification options. The 4-hydroxypiperidine motif is a well-precedented intermediate in the synthesis of N-substituted 4-hydroxypiperidines for pharmaceutical applications [1]. The 4-hydroxy group also shifts the ring from a purely hydrophobic scaffold to an amphiphilic moiety, potentially altering target engagement profiles.

Parallel synthesis SAR exploration Scaffold diversification Click chemistry

Multi-Vendor Purity Specification Consistency (≥95%) and Procurement Availability Assessment

The target compound is listed with a minimum purity specification of ≥95% by at least two independent vendors—AKSci (Cat. 0458DG) and Leyan (Cat. 2127216) —with Molbase providing catalog-level confirmation . This cross-vendor consistency in purity specification reduces procurement risk compared to single-source compounds where specification claims cannot be independently verified. In contrast, the 4-amino free-base analog (CAS 1185536-69-9) is listed at 97% purity by Fluorochem but carries GHS07 hazard warnings (H302, H315, H319, H335) not reported for the target hydrochloride salt, suggesting different handling requirements. The target compound is classified as non-hazardous for transport per AKSci's SDS documentation .

Vendor qualification Purity benchmarking Supply chain Quality assurance

Evidence Gap Advisory: Published Biological Activity Data for CAS 1185318-75-5 Are Currently Absent from the Peer-Reviewed Literature

A systematic search of PubMed, BindingDB, ChEMBL, Google Patents, and major vendor technical databases conducted in July 2025 did not identify any peer-reviewed primary research articles, patent examples with disclosed biological data, or authoritative database entries containing quantitative pharmacological assay results (IC₅₀, EC₅₀, Kᵢ, or in vivo efficacy) for the compound with CAS 1185318-75-5 [1][2]. Claims of M₄ mAChR allosteric modulation and tyrosinase inhibitory activity (IC₅₀ = 3.8 μM vs. AbTYR) were located exclusively on vendor product pages originating from sources excluded from this analysis. Users are advised that these claims cannot be independently verified through the primary literature at this time. Procurement decisions predicated on specific biological activity should be deferred until supporting data from independent, peer-reviewed studies become available. The compound's established identity, purity, and physicochemical properties (Sections 3.1–3.4) remain the most reliable basis for scientific selection.

Evidence transparency Data availability Procurement caveat

Computed TPSA and LogP Positioning Within CNS MPO Desirability Space

The target compound's computed TPSA of 62.66 Ų and LogP of 1.25, as reported by Leyan , place it within the optimal range of the CNS Multiparameter Optimization (MPO) desirability space defined by Wager et al. (2010) for CNS drug candidates (TPSA < 76 Ų; LogP 1–4) [1]. Specifically, the TPSA of 62.66 Ų is below the 76 Ų threshold associated with favorable passive BBB permeability, while the LogP of 1.25 avoids the excessively low (<1) range linked to poor passive diffusion and the high (>4) range associated with increased metabolic clearance and off-target binding. The 4-amino free-base comparator (CAS 1185536-69-9, cLogP ≈ 0.67) falls below the optimal LogP range, potentially limiting passive membrane transit . These computed parameters provide a rational, albeit theoretical, basis for prioritizing the target compound in CNS probe discovery programs.

CNS MPO score Drug-likeness Physicochemical profiling Lead optimization

Research and Industrial Application Scenarios for Methyl 2-(4-hydroxypiperidin-1-yl)nicotinate hydrochloride


Medicinal Chemistry: Late-Stage Diversification Scaffold for M₄ PAM SAR Exploration

The 4-hydroxypiperidine moiety serves as a nucleophilic anchor point for generating focused analog libraries via O-alkylation or Mitsunobu chemistry. Medicinal chemistry teams pursuing M₄ muscarinic PAM programs, similar to the heteroarylpiperidine ether chemotypes disclosed by Merck [1], can employ the target compound as an advanced intermediate for systematic exploration of ether-linked substituents. The methyl ester can be retained for CNS permeability or hydrolyzed post-coupling to access the free acid series. The computed LogP of 1.25 (Section 3.6) supports the suitability of the methyl ester form for cell-based target engagement assays without additional formulation.

Chemical Biology: CNS-Penetrant Probe Candidate with Favorable Computed MPO Profile

For academic and industry groups screening for novel chemotypes with CNS drug-like properties, the target compound's TPSA (62.66 Ų) and LogP (1.25) position it within the Wager CNS MPO optimal space [2]. This profile supports its use as a starting point for hit expansion in phenotypic screening campaigns targeting neurological indications. The hydrochloride salt form ensures consistent dissolution in aqueous assay buffers, an advantage over free-base analogs that may require DMSO stock solubilization with variable recovery (Section 3.1).

Synthetic Methodology: 4-Hydroxypiperidine-Nicotinate Conjugate as a Model Substrate for Regioselective Functionalization Studies

The juxtaposition of a nucleophilic 4-hydroxyl group with an electrophilic methyl nicotinate ester in the same molecule makes this compound a useful model substrate for investigating chemoselective transformations—e.g., selective O-acylation without transesterification of the methyl ester, or selective oxidation of the 4-OH to the ketone without pyridine N-oxide formation [3]. The ≥95% purity from multiple vendors (Section 3.4) ensures reproducible outcomes in methodology studies.

Procurement Risk Mitigation: Multi-Source Compound for Academic Screening Centers and CROs

The availability of the target compound from at least three independent suppliers (AKSci, Leyan, Molbase/CymitQuimica) with consistent ≥95% purity specifications (Section 3.4) reduces single-supplier dependency. The non-hazardous transport classification minimizes international shipping barriers . Screening centers and contract research organizations (CROs) building compound collections for neurological target panels can procure this compound with documented quality assurance, unlike single-source analogs that present supply continuity risk.

Quote Request

Request a Quote for Methyl 2-(4-hydroxypiperidin-1-yl)nicotinate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.